

# Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-38877618 |           |
| Cat. No.:            | B608213      | Get Quote |

**JNJ-38877618**, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant antitumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While detailed preclinical pharmacokinetic parameters for **JNJ-38877618** are not extensively published in the public domain, valuable insights can be gleaned from available data and from studies on structurally related compounds. This guide provides a comprehensive overview of the known preclinical information for **JNJ-38877618** and a detailed analysis of a closely related compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological considerations.

# JNJ-38877618: Mechanism of Action and In Vivo Efficacy

**JNJ-38877618** is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2 nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3] [4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, **JNJ-38877618** has shown the ability to induce complete tumor growth inhibition in gastric, glioblastoma, and gastric cancer models.[1][2][3][4]

# **c-Met Signaling Pathway**

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its signaling pathway is often dysregulated in cancer. The following diagram illustrates the



simplified c-Met signaling pathway targeted by JNJ-38877618.



Click to download full resolution via product page



Simplified c-Met signaling pathway inhibited by JNJ-38877618.

## **Insights from the Related Compound JNJ-38877605**

A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a valuable case study on the metabolism and potential liabilities of this class of compounds.

#### Metabolism and Excretion of JNJ-38877605

In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-38877605. The major metabolic pathways included demethylation, hydroxylation of the quinoline moiety, and glucuronidation.[7]

Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes

| Metabolite | Metabolic Reaction                | Primary Enzyme Involved         |
|------------|-----------------------------------|---------------------------------|
| M2         | N-demethylation                   | Cytochrome P450 3A4<br>(CYP3A4) |
| M3         | Hydroxylation of quinoline moiety | Aldehyde Oxidase                |
| M5/M6      | Hydroxylation of M2               | Not specified                   |
| M10        | Glucuronidation of M2             | UGTs                            |

Source:[7]

## **Species-Specific Metabolism and Toxicity**

Significant differences in metabolite profiles were observed between humans, rabbits, rats, and dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these metabolites were much less abundant in rats and dogs, the species used in initial preclinical toxicology studies, which did not show renal toxicity.[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation



| Species | Key Metabolic Observation                                           | Renal Toxicity Observed |
|---------|---------------------------------------------------------------------|-------------------------|
| Human   | High levels of M3 and M5 metabolites; M10 is a major metabolite.    | Yes                     |
| Rabbit  | Metabolite profile similar to humans; significant formation of M10. | Yes                     |
| Rat     | Low abundance of M3 and M5.                                         | No                      |
| Dog     | Low abundance of M3 and M5.                                         | No                      |

#### Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and the importance of selecting appropriate animal models for toxicology studies that are metabolically more similar to humans.

## **Experimental Protocols**

The following methodologies were employed in the investigation of JNJ-38877605 and are representative of preclinical ADME studies.

### In Vitro Metabolism

- Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions (12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]
- Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]
- Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).[7]

### In Vivo Studies







- Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine the routes of excretion of JNJ-38877605 and its metabolites.[7]
- Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were measured over time in different species to determine their pharmacokinetic profiles.[7]
- Toxicology Studies: Additional toxicology studies were performed in rabbits, which were identified as a more relevant species for predicting human toxicity due to similar metabolic profiles.[7]

The workflow for investigating the species-specific toxicity is outlined in the diagram below.





Click to download full resolution via product page

Workflow for investigating species-specific metabolic toxicity.

## Conclusion

While specific preclinical pharmacokinetic data for **JNJ-38877618** remains limited in publicly accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-



38877605 provides crucial insights for the development of **JNJ-38877618** and other quinoline-based kinase inhibitors. The key takeaway is the potential for species-specific metabolism, driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This underscores the necessity of comprehensive metabolic profiling in multiple preclinical species, including those known to better reflect human metabolism, to de-risk clinical development. A mention of a favorable preclinical toxicity profile for **JNJ-38877618** suggests these considerations may have been addressed in its development. [2][3][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-38877618 Immunomart [immunomart.com]
- 6. JNJ-38877618(OMO-1) | c-Met 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ-38877618 Immunomart [immunomart.com]
- To cite this document: BenchChem. [Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608213#jnj-38877618-preclinical-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com